Cas no 2249891-89-0 (4-Methyl-2-prop-2-enylsulfonylpyridine)
4-Methyl-2-prop-2-enylsulfonylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Allylsulfonyl)-4-methylpyridine
- 4-Methyl-2-prop-2-enylsulfonylpyridine
- 2249891-89-0
- MFCD33404404
- A3343
- 4-methyl-2-(prop-2-ene-1-sulfonyl)pyridine
- starbld0015472
-
- Inchi: 1S/C9H11NO2S/c1-3-6-13(11,12)9-7-8(2)4-5-10-9/h3-5,7H,1,6H2,2H3
- InChI Key: ZNNCBSUJXXFIGF-UHFFFAOYSA-N
- SMILES: S(CC=C)(C1C=C(C)C=CN=1)(=O)=O
Computed Properties
- Exact Mass: 197.05104977g/mol
- Monoisotopic Mass: 197.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.4
4-Methyl-2-prop-2-enylsulfonylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3343-1G |
2-(Allylsulfonyl)-4-methylpyridine |
2249891-89-0 | >98.0%(T)(HPLC) | 1g |
¥1385.00 | 2024-04-17 | |
| Ambeed | A1442343-1g |
2-(Allylsulfonyl)-4-methylpyridine |
2249891-89-0 | 98% +(stabilized with TBC) | 1g |
$303.0 | 2025-03-04 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3343-200MG |
2-(Allylsulfonyl)-4-methylpyridine |
2249891-89-0 | >98.0%(T)(HPLC) | 200mg |
¥415.00 | 2024-04-17 | |
| abcr | AB575981-200mg |
2-(Allylsulfonyl)-4-methylpyridine, 98%; . |
2249891-89-0 | 98% | 200mg |
€108.10 | 2025-04-19 | |
| abcr | AB575981-1g |
2-(Allylsulfonyl)-4-methylpyridine, 98%; . |
2249891-89-0 | 98% | 1g |
€290.00 | 2025-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588995-1g |
2-(Allylsulfonyl)-4-methylpyridine |
2249891-89-0 | 98% | 1g |
¥3285 | 2023-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIA3343-200mg |
2-(Allylsulfonyl)-4-methylpyridine |
2249891-89-0 | >98.0%LC&T | 200mg |
¥415.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIA3343-1g |
2-(Allylsulfonyl)-4-methylpyridine |
2249891-89-0 | >98.0%LC&T | 1g |
¥1385.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY465095-1g |
2-(Allylsulfonyl)-4-methylpyridine |
2249891-89-0 | ≥95% | 1g |
¥1801.00 | 2025-04-16 |
4-Methyl-2-prop-2-enylsulfonylpyridine Suppliers
4-Methyl-2-prop-2-enylsulfonylpyridine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-Methyl-2-prop-2-enylsulfonylpyridine
Comprehensive Overview of 4-Methyl-2-prop-2-enylsulfonylpyridine (CAS No. 2249891-89-0): Properties, Applications, and Industry Insights
4-Methyl-2-prop-2-enylsulfonylpyridine (CAS No. 2249891-89-0) is a specialized sulfonyl-functionalized pyridine derivative gaining attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a pyridine ring with a prop-2-enylsulfonyl substituent, making it valuable for designing bioactive molecules. Recent studies highlight its potential as a versatile building block in drug discovery, particularly for kinase inhibitors and antimicrobial agents.
The growing demand for heterocyclic compounds in medicinal chemistry has positioned 4-Methyl-2-prop-2-enylsulfonylpyridine as a compound of interest. Researchers are exploring its structure-activity relationships (SAR) to develop targeted therapies for inflammatory diseases. Its sulfonyl group enhances binding affinity to biological targets, while the methyl-pyridine core improves metabolic stability—a key consideration in modern small-molecule drug design.
From a synthetic chemistry perspective, this compound serves as an excellent electrophilic intermediate for cross-coupling reactions. The allylsulfonyl moiety enables diverse functionalization through click chemistry approaches, addressing the pharmaceutical industry's need for highly modifiable scaffolds. Recent patent analyses reveal its incorporation in proteolysis-targeting chimeras (PROTACs), demonstrating relevance in cutting-edge targeted protein degradation technologies.
Environmental and regulatory considerations for 4-Methyl-2-prop-2-enylsulfonylpyridine align with green chemistry principles. Its low bioaccumulation potential and controlled reactivity make it preferable to traditional sulfonyl chlorides in sustainable synthesis. Laboratories are adopting this compound in flow chemistry systems to minimize waste generation—a response to increasing industry focus on process intensification and green manufacturing practices.
Analytical characterization of CAS No. 2249891-89-0 typically involves HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. The compound's chromatographic behavior has been extensively documented to support quality control in GMP-compliant production. Thermal stability studies using differential scanning calorimetry (DSC) confirm its suitability for high-temperature reactions, expanding utility in parallel synthesis platforms.
Emerging applications include its use as a photoaffinity labeling probe in chemical biology studies. The allylsulfonyl group undergoes clean photolysis under mild conditions, enabling precise target identification in complex biological systems. This addresses a critical need in drug target discovery, particularly for undruggable targets that challenge conventional screening approaches.
Supply chain dynamics for 4-Methyl-2-prop-2-enylsulfonylpyridine reflect broader trends in fine chemical distribution. Manufacturers are implementing blockchain-based tracking to ensure material authenticity—a response to growing concerns about chemical adulteration in research materials. Custom synthesis services now offer this compound with isotope labeling (13C/15N) to support ADME studies in preclinical development.
Future research directions may explore its potential in covalent inhibitor design, leveraging the Michael acceptor capability of the unsaturated sulfone group. Computational studies using AI-driven molecular modeling predict favorable interactions with cysteine residues in therapeutic targets, suggesting applications in precision oncology. These developments position CAS No. 2249891-89-0 as a compound with significant translational research potential across multiple therapeutic areas.
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